molecular formula C15H15N7O B2567346 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide CAS No. 2034390-48-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide

Cat. No.: B2567346
CAS No.: 2034390-48-0
M. Wt: 309.333
InChI Key: MBEOCZARSYKOSZ-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide is a novel chemical entity designed for preclinical research, featuring a [1,2,4]triazolo[4,3-b]pyridazine core scaffold. This heterocyclic system is of significant interest in medicinal chemistry due to its potential as a kinase-binding motif. Compounds based on this scaffold have been investigated as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other disease areas . The molecular structure of this reagent integrates the triazolopyridazine heterocycle with a pyrrolidine linker and a picolinamide terminus. This design is characteristic of small molecules engineered for targeted protein inhibition . The presence of multiple nitrogen atoms allows for potential hydrogen bonding and coordination with biological targets, while the aromatic systems may contribute to optimal binding affinity and selectivity within enzyme active sites. Researchers can utilize this compound as a chemical probe to study specific kinase-driven cellular pathways and to explore new mechanisms of action in disease models. Application Note: This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(12-3-1-2-7-16-12)18-11-6-8-21(9-11)14-5-4-13-19-17-10-22(13)20-14/h1-5,7,10-11H,6,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOCZARSYKOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide):
    This compound shares the [1,2,4]triazolo[4,3-b]pyridazine core but substitutes the pyrrolidine group with a phenylacetamide chain. Lin28-1632 demonstrated functional inhibition of Lin28 proteins in limb regeneration assays, suggesting that the phenylacetamide moiety enhances bioavailability for topical delivery compared to the pyrrolidine-picolinamide combination in the target compound .

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6 , 8 ):
    These isomers, derived from pyrazolo-pyrimidine scaffolds, exhibit distinct electronic profiles due to their fused pyrimidine rings. Unlike the target compound, they show isomerization-dependent activity shifts, highlighting the superior stability of the triazolopyridazine core in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide .

Substituent-Driven Pharmacological Differences

Pyrrolidine and Picolinamide Modifications
  • N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) :
    This analog replaces the picolinamide group with a propenamide chain and introduces a trifluoromethyl group on the triazolopyridazine ring. Despite structural similarities, 3ab showed moderate yield (44%) in visible light/silane-mediated synthesis, suggesting that the picolinamide group in the target compound may offer synthetic advantages or enhanced binding specificity .

  • Sulfonamide Derivatives (e.g., EP 2022/06 compounds): Compounds like N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)pyrrolidine-1-sulfonamide feature bicyclic systems and sulfonamide groups.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes a triazolo[4,3-b]pyridazine moiety linked to a pyrrolidine and picolinamide. This unique arrangement contributes to its interaction with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C17H18N6O2S
  • Molecular Weight : 370.43 g/mol

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit specific enzymes. Notably, it has been reported to inhibit carbonic anhydrase by binding to the zinc ion in the enzyme's active site. This inhibition can affect physiological processes related to carbonic anhydrase activity, which is crucial in various metabolic pathways and disease states.

Anti-Cancer Properties

Research indicates that compounds within this class exhibit anti-cancer properties. For instance, studies on related triazolo[4,3-a]pyridines have shown them to be potent inhibitors of the PD-1/PD-L1 interaction, which is significant in cancer immunotherapy. The ability to modulate immune responses against tumors positions these compounds as promising candidates for cancer treatment.

Anti-Inflammatory Effects

In addition to their anti-cancer properties, these compounds have been associated with anti-inflammatory effects. They may interfere with signaling pathways involved in inflammation, offering potential therapeutic applications for inflammatory diseases.

Study on Carbonic Anhydrase Inhibition

A study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value indicating its potency. This suggests potential applications in conditions such as glaucoma and edema where carbonic anhydrase plays a critical role.

PD-1/PD-L1 Inhibition

Another significant study focused on the inhibition of the PD-1/PD-L1 pathway using similar triazolo derivatives. The lead compound from this series exhibited an IC50 of 92.3 nM and enhanced interferon-gamma production in co-culture models involving T cells. These findings underscore the immunotherapeutic potential of compounds related to this compound.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamideContains triazolopyridazine coreDiverse pharmacological activities
Pyrazolo[3,4-b]pyridine derivativesShares pyrazole ring structureExhibits anti-cancer effects
7-substituted [1,2,4]triazolo[4,3-a]pyridin derivativesContains triazole and pyridine ringsPotential inhibitors for p38 MAPK

Q & A

How can the synthetic route for the pyrrolidine-triazolopyridazine core be optimized to improve yield and purity?

Answer:
The synthesis of the pyrrolidine-triazolopyridazine scaffold can be optimized using visible-light-mediated C(sp³)–C(sp³) coupling reactions. For example, demonstrates that alkyl radicals generated via TTMSS (tris(trimethylsilyl)silane) and EtOH as a solvent enable efficient coupling of iodopyrrolidine intermediates with triazolopyridazine derivatives. Key steps include:

  • Using anhydrous EtOH to minimize side reactions.
  • Purification via flash column chromatography (e.g., 70–100% EtOAc in PE) to isolate the product as a pale-yellow oil with 44% yield .
    Advanced optimization may involve screening alternative radical initiators (e.g., AIBN) or adjusting solvent polarity to enhance reaction kinetics.

What experimental strategies are recommended to assess the compound’s kinase inhibition profile, particularly against CDK8?

Answer:
provides a methodological framework for kinase inhibition assays. Key steps include:

  • Enzyme activity assays : Measure IC₅₀ values using ATP-competitive binding assays with recombinant CDK8/cyclin C complexes.
  • Selectivity screening : Test against off-target kinases (e.g., CDK9, CDK2) to evaluate specificity.
  • Kinetic solubility analysis : Use PBS (pH 7.4) or simulated intestinal fluid to correlate solubility with cellular activity .
    For advanced studies, employ cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

How can structure-activity relationship (SAR) studies be designed to enhance selectivity for CDK8 over related kinases?

Answer:
highlights substituent effects on CDK8 inhibition. For example:

  • Urea derivatives (e.g., compounds 4 and 5) show improved potency due to hydrogen-bonding interactions with the kinase hinge region.
  • Pyrrolidine substitution : 3-Substituted pyrrolidines enhance conformational rigidity, improving binding affinity .
    Advanced SAR studies should combine molecular docking (e.g., using Schrödinger Suite) with mutagenesis to identify key residues (e.g., gatekeeper mutations) influencing selectivity.

What methodologies address poor aqueous solubility during in vitro assays?

Answer:
reports kinetic solubility data in PBS (pH 7.4) and simulated intestinal fluid. Strategies include:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) to maintain compound stability.
  • Amorphous solid dispersions : Enhance solubility via spray drying with polymers like HPMCAS .
    For advanced formulation, apply dynamic light scattering (DLS) to monitor particle size distribution in biorelevant media.

How can researchers resolve contradictions in activity data across different assay formats (e.g., enzymatic vs. cellular)?

Answer:
Discrepancies often arise from differences in ATP concentrations, cellular permeability, or off-target effects. emphasizes:

  • ATP concentration standardization : Use Km-adjusted ATP levels in enzymatic assays.
  • Cytotoxicity counter-screens : Rule out non-specific effects using viability assays (e.g., MTT) .
    Advanced approaches include CRISPR-mediated kinase knockout models to isolate target-specific effects.

What synthetic challenges arise in functionalizing the triazolopyridazine ring, and how can they be mitigated?

Answer:
and 18 highlight challenges in regioselective functionalization. Solutions include:

  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine) to achieve selective substitutions.
  • Base optimization : 3-Picoline or 3,5-lutidine improves reaction rates and yields in sulfonamide coupling reactions .
    Advanced mechanistic studies (e.g., DFT calculations) can predict reactivity patterns for novel derivatives.

What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Answer:

  • Rodent models : Assess oral bioavailability and brain penetration using LC-MS/MS quantification.
  • PD biomarkers : Monitor phosphorylation of CDK8 substrates (e.g., STAT1) in tumor xenografts .
    Advanced PK/PD modeling (e.g., using Phoenix WinNonlin) can correlate exposure with efficacy endpoints.

How can researchers validate target engagement in complex biological systems?

Answer:
(Lin28 inhibitor study) suggests:

  • Chemical proteomics : Use pull-down assays with biotinylated probes to capture target proteins.
  • Phenotypic screening : Combine gene expression profiling (e.g., RNA-seq) with compound treatment to confirm pathway modulation.
    Advanced validation may involve cryo-EM to visualize compound binding in situ.

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